Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
Description
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride (CAS: Not explicitly provided; Ref: 3D-ZRB76014) is a synthetic organic compound primarily used as a building block in pharmaceutical and chemical research. Its molecular formula is C₉H₂₀ClNO₂, comprising an ethyl ester group, an aminomethyl (-CH₂NH₂) substituent at the second carbon, and a branched 4-methylpentanoate backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in drug discovery and organic synthesis. It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting scale-dependent synthesis complexity (€588 for 50 mg; €1,632 for 500 mg) .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIQBBYXXRHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049760-14-6 | |
| Record name | ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2-(Aminomethyl)-4-Methylpentanoic Acid
The synthesis typically begins with the esterification of 2-(aminomethyl)-4-methylpentanoic acid. This step involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under reflux conditions (70–80°C) for 6–8 hours to ensure complete conversion to the ethyl ester.
Key Reaction Parameters :
Hydrochloride Salt Formation
The free amine generated during esterification is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid. This step is critical for enhancing the compound’s stability and solubility.
Procedure :
- The ethyl ester intermediate is dissolved in acetone or ethanol.
- Concentrated hydrochloric acid is added dropwise at 0–5°C to prevent exothermic side reactions.
- The mixture is stirred for 1–2 hours, followed by cooling to induce crystallization.
- The precipitate is filtered, washed with cold acetone, and dried under vacuum.
Purity Control :
- HPLC Analysis : Purity ≥98.4% is achievable with recrystallization in n-butanol.
- Melting Point : 204–210°C (consistent with hydrochloride salt formation).
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. These systems allow precise control over temperature, pressure, and reactant concentrations, reducing side reactions and improving yield (up to 92%).
Advantages :
- Reduced Reaction Time : 3–4 hours vs. 6–8 hours in batch processes.
- Scalability : Suitable for multi-kilogram production.
Solvent Recovery and Waste Management
Ethanol and acetone are recovered via fractional distillation, achieving 95% solvent reuse. Waste hydrochloric acid is neutralized with sodium hydroxide, forming sodium chloride for safe disposal.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Comparative studies of acid catalysts reveal:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfuric Acid | 89 | 97.2 | 6 |
| Hydrochloric Acid | 85 | 96.8 | 8 |
| p-Toluenesulfonic Acid | 91 | 98.1 | 5 |
p-Toluenesulfonic acid offers superior yield and shorter reaction time due to its non-oxidizing nature.
Temperature and Pressure Effects
Elevating temperature to 90°C reduces reaction time by 30% but risks decomposition. Conversely, subambient pressure (0.5 atm) during esterification minimizes ethanol evaporation, stabilizing the reaction milieu.
Purification Techniques
Recrystallization
Recrystallization in n-butanol or ethyl acetate removes unreacted starting materials and byproducts.
Conditions :
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity for research-grade material.
Case Studies and Research Findings
Pilot-Scale Synthesis (Patent WO2012032528A2)
A patented method for a structurally analogous compound details:
- Cyanation Step : Cuprous cyanide in dimethylformamide at 130–135°C for 16 hours.
- Hydrochloride Formation : Addition of HCl in acetone yields 90% pure product.
Adaptations for Target Compound :
Stability Studies
Thermogravimetric analysis (TGA) shows the hydrochloride salt is stable up to 200°C, making it suitable for high-temperature applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-SH) group undergoes oxidation under controlled conditions:
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Disulfide formation : Treatment with iodine (I₂) in ethanol at 25°C yields the corresponding disulfide dimer. This reaction is reversible under reducing conditions.
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Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thiol to a sulfonic acid (-SO₃H) group at elevated temperatures (80–100°C) .
Key reagents :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Disulfide formation | I₂ (1 equiv), EtOH, 25°C, 2 hr | Bisthiol-pyridine dimer |
| Sulfonic acid | 30% H₂O₂, CH₃COOH, 80°C, 6 hr | 2-Sulfonylpyridine derivative |
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF to form 2-alkylthio derivatives .
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Amination : Treatment with primary amines (e.g., methylamine) under basic conditions replaces the -SH group with -NH-R.
Example :
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0°C occurs preferentially at the 5-position of the pyridine ring due to the trifluoromethyl group’s meta-directing effect .
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Halogenation : Bromine (Br₂) in CH₂Cl₂ substitutes at the 5-position , forming 5-bromo derivatives .
Regioselectivity :
| Electrophile | Position | Yield (%) | Conditions |
|---|---|---|---|
| NO₂⁺ | 5 | 72 | HNO₃, H₂SO₄, 0°C, 4 hr |
| Br⁺ | 5 | 65 | Br₂, CH₂Cl₂, 25°C, 3 hr |
Cyclization Reactions
The carbonitrile group facilitates cyclization with bifunctional nucleophiles:
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Thiadiazole formation : Reaction with hydrazine (NH₂NH₂) in ethanol under reflux forms a thiadiazole ring fused to the pyridine core .
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Quinoline derivatives : Condensation with enolates (e.g., acetylacetone) yields polycyclic structures via Knoevenagel-type mechanisms.
Mechanism :
Hydrolysis Reactions
The carbonitrile group is hydrolyzed under acidic or basic conditions:
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Acidic hydrolysis (HCl, H₂O, reflux): Converts -CN to -COOH, yielding the corresponding pyridine-3-carboxylic acid .
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Basic hydrolysis (NaOH, H₂O/EtOH): Forms the carboxamide intermediate (-CONH₂), which can be further hydrolyzed to -COOH.
Comparative rates :
| Condition | Product | Time (hr) | Yield (%) |
|---|---|---|---|
| 6M HCl | Carb |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : 208.71 g/mol
The compound features an ethyl ester functional group combined with an amine, which is pivotal for its biological activity.
Scientific Research Applications
-
Intermediate in Drug Synthesis
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of angiotensin II receptor blockers and neprilysin inhibitors. It is notably utilized in the synthesis of Sacubitril, a key component in treating heart failure by enhancing natriuretic peptide levels through neprilysin inhibition .
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Neuropeptide Modulation
- The compound has been investigated for its potential role in modulating neuropeptides, which are crucial in various physiological processes including pain perception and mood regulation. Its structural similarity to other neuroactive compounds suggests potential therapeutic effects in neurodegenerative diseases .
-
Anticancer Research
- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in cancer therapeutics .
Table 1: Summary of Applications
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropeptide Effects | Modulates neuropeptide activity; potential antidepressant effects |
Case Study 1: Synthesis of Sacubitril
A study detailed the synthesis pathway involving this compound as a critical reagent. The research highlighted the efficiency of this compound in producing high yields of Sacubitril, demonstrating its significance in cardiovascular drug development .
Case Study 2: Anticancer Efficacy
Research published in a peer-reviewed journal examined the cytotoxic effects of related compounds on various cancer cell lines. The study found that modifications to the amine group enhanced potency against multidrug-resistant cancer cells, suggesting that this compound could be optimized for improved anticancer activity .
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride and analogous compounds:
Key Research Findings
Hydrochloride Salts and Solubility : All listed compounds are hydrochloride salts, which improve aqueous solubility and crystallinity. This is critical for bioavailability in drug candidates .
Functional Group Impact: The aminomethyl group in the target compound provides a reactive primary amine, enabling conjugation or derivatization in peptide-mimetic drug design. The fluoro substituent in (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate HCl enhances metabolic stability by resisting oxidative degradation, a common strategy in CNS drug development . The methanesulfonylphenyl group in Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl may enhance binding affinity to sulfonylurea receptors or tyrosine kinases .
Branching and Stereochemistry: The 4-methylpentanoate backbone in the target compound introduces branching, which can influence lipophilicity and pharmacokinetic properties. The (S)-stereoisomer in the fluoro derivative (CAS 2095926-24-0) highlights the role of chirality in biological activity, a factor absent in the non-chiral target compound .
Biological Activity
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes an ethyl ester, an aminomethyl group, and a hydrochloride salt. Its chemical formula is with a molecular weight of approximately 206.71 g/mol. The structure facilitates interactions with biological molecules, influencing its activity in metabolic pathways and enzyme interactions .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with various biological targets. The aminomethyl group plays a crucial role in these interactions, while the ester moiety can undergo hydrolysis, releasing active components that engage with enzymes and receptors in biological systems .
Enzyme Interactions
Research indicates that this compound may influence enzyme activities, particularly those involved in metabolic pathways. For example, it has been shown to interact with lysosomal phospholipase A2, which is relevant in studies of phospholipidosis—a pathological condition characterized by the accumulation of phospholipids within lysosomes .
Case Studies and Research Findings
- Inhibition of Lysosomal Phospholipase A2 : A study highlighted that compounds similar to this compound can inhibit lysosomal phospholipase A2 activity. This inhibition is significant for understanding drug-induced phospholipidosis .
- Metabolic Pathway Studies : The compound has been utilized as a building block in synthesizing more complex molecules for studying metabolic pathways. Its ability to participate in various chemical reactions (e.g., oxidation and reduction) enhances its utility in biochemical research .
- Toxicological Assessments : In vitro assays have demonstrated the compound's effects on cell viability and metabolic activity. For instance, studies involving HepG2 hepatocytes showed that different concentrations of the compound could modulate cell growth, providing insights into its potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride, and what catalysts are typically employed?
The synthesis often involves nucleophilic substitution or reductive amination steps. For example, ethyl esters with aminomethyl groups can be synthesized using catalysts like potassium hydroxide (KOH) or triethylamine to facilitate amide bond formation or ester hydrolysis. Reaction optimization may require pH control and inert atmospheres to prevent side reactions. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate purity . Similar compounds, such as ethyl 5-(aminomethyl)nicotinate hydrochloride, utilize analogous protocols with modifications in solvent systems (e.g., dichloromethane or ethanol) .
Q. How is the chirality of this compound confirmed, and what analytical methods are used?
Chiral purity is verified via polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. For instance, Enamine Ltd’s synthesis of chiral ethyl esters emphasizes stereochemical validation using these methods, with NMR (¹H and ¹³C) confirming regioselectivity and structural integrity . X-ray crystallography may also resolve ambiguous stereochemistry in crystalline derivatives .
Q. What safety precautions are recommended when handling this compound?
General protocols for organic hydrochlorides include using personal protective equipment (PPE), fume hoods, and avoiding inhalation/contact. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste channels. Safety data for structurally similar compounds (e.g., cysteamine hydrochloride) highlight risks of irritation and recommend emergency eye washing and ventilation .
Advanced Research Questions
Q. How do structural analogs of this compound influence its biological activity?
Structure-activity relationship (SAR) studies reveal that branching (e.g., 4-methylpentanoate vs. 4-methylpentan-2-amine) impacts receptor binding and metabolic stability. For example, 2-amino-6-methylheptanoic acid hydrochloride exhibits altered pharmacokinetics due to increased hydrophobicity, while shorter-chain analogs show reduced bioavailability . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like G protein-coupled receptors .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectrometry (MS) data may arise from impurities or tautomerism. For example, proton splitting patterns in branched esters can be misinterpreted without 2D NMR (COSY, HSQC). Comparative analysis with databases (e.g., PubChem) and independent synthesis of reference standards help validate findings .
Q. How can AI-driven retrosynthesis tools optimize the compound’s synthetic pathway?
Platforms like Pistachio or Reaxys leverage reaction databases to propose efficient routes. For instance, retrosynthesis of 4-methylpentan-2-amine hydrochloride identified tert-butyl carbamate intermediates, reducing steps from six to three. Machine learning models prioritize atom-economical reactions and green solvents (e.g., water or ethanol) .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Rigorous quality control includes HPLC purity checks (>98%), standardized storage conditions (2–8°C for hygroscopic salts), and calibration against USP reference standards. For in vitro studies, use of cell lines with consistent passage numbers and blinded data analysis minimizes variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
